BenchChemオンラインストアへようこそ!

5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride

Medicinal chemistry Building block procurement Salt-form selection

5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride (CAS 1211450-17-7) is the hydrochloride salt of a saturated bicyclic heterocycle comprising a 1,2,4-triazole ring fused to a tetrahydropyridine ring. The compound is supplied as a solid (HCl salt form, MW = 159.62 Da) and is structurally related to the free base (CAS 59624-08-7, MW = 123.16 Da).

Molecular Formula C6H10ClN3
Molecular Weight 159.62 g/mol
CAS No. 1211450-17-7
Cat. No. B6336906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride
CAS1211450-17-7
Molecular FormulaC6H10ClN3
Molecular Weight159.62 g/mol
Structural Identifiers
SMILESC1CCN2C=NN=C2C1.Cl
InChIInChI=1S/C6H9N3.ClH/c1-2-4-9-5-7-8-6(9)3-1;/h5H,1-4H2;1H
InChIKeyXQFOXBFHDSCLPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine Hydrochloride (CAS 1211450-17-7): Procurement-Ready Bicyclic Building Block for Lead-Optimization Programs


5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride (CAS 1211450-17-7) is the hydrochloride salt of a saturated bicyclic heterocycle comprising a 1,2,4-triazole ring fused to a tetrahydropyridine ring. The compound is supplied as a solid (HCl salt form, MW = 159.62 Da) and is structurally related to the free base (CAS 59624-08-7, MW = 123.16 Da) [1]. Its low lipophilicity (LogP = -0.09), high fraction of sp³-hybridized carbons (Fsp³ = 0.666), and compact polar surface area (PSA = 31 Ų) position it as a privileged, lead-like scaffold that has been independently validated in two distinct therapeutic programs: gamma-secretase modulation for Alzheimer's disease and GLP-1 secretagogue discovery for type 2 diabetes [2][3].

Why Generic Substitution of 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine Hydrochloride Risks Project Failure: Isomeric, Salt-Form, and Saturation-Level Pitfalls


Three substitution risks render in-class replacement of this compound non-trivial. First, the [4,3-a] ring fusion isomer (N1–C8a bond) is mechanistically and thermodynamically distinct from the [1,5-a] isomer (N1–C4a bond); the [4,3-a] isomer is susceptible to Dimroth rearrangement under electron-withdrawing conditions, which can alter regiochemical reactivity and biological target engagement [1]. Second, the hydrochloride salt form provides a defined solid-state handling advantage and controlled stoichiometry for amide coupling and reductive amination reactions, whereas the free base (CAS 59624-08-7) may exhibit variable physical form and hygroscopicity . Third, the saturated tetrahydropyridine ring (Fsp³ = 0.666) imparts a three-dimensional, non-flat topology that is absent in aromatic triazolopyridine analogs; this saturation directly impacts solubility, metabolic stability, and off-target promiscuity profiles that cannot be extrapolated from flat congeners [2].

Quantitative Differentiation Evidence for 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine Hydrochloride: Head-to-Head and Cross-Study Comparisons


HCl Salt vs. Free Base: Defined Solid Form and Stoichiometric Control for Reproducible Synthesis

The hydrochloride salt (CAS 1211450-17-7) is supplied as a free-flowing solid with a minimum purity specification of 97%, whereas the free base (CAS 59624-08-7, MW 123.16) is frequently encountered as an oil or low-melting solid with variable purity (typically 95%) . The salt form provides an exact 1:1 stoichiometric ratio of HCl to the triazolopyridine base (confirmed by SMILES: Cl.C1CCn2cnnc2C1), eliminating the need for in situ protonation or titration during amide bond formation or reductive amination steps that are central to derivatization of this scaffold . The molecular weight shift from 123.16 (free base) to 159.62 (HCl salt) must be accounted for in reaction stoichiometry calculations; using the free base without correction leads to a 29.6% mass deficit per equivalent.

Medicinal chemistry Building block procurement Salt-form selection

Physicochemical Profile: Lead-Like Property Suite vs. the [1,5-a] Isomer and Aromatic Triazolopyridines

The [4,3-a] hydrochloride salt exhibits a measured (or calculated consensus) LogP of -0.09, an Fsp³ of 0.666, a polar surface area of 31 Ų, 2 hydrogen bond acceptors, and 0 hydrogen bond donors [1]. These values place it within the lead-like chemical space (MW < 250, LogP < 2, Fsp³ > 0.4) recommended for fragment elaboration and lead optimization. In contrast, the aromatic (non-tetrahydro) congener [1,2,4]triazolo[4,3-a]pyridine (MW 119.13, fully sp²-hybridized pyridine ring, Fsp³ = 0) lacks the three-dimensional character and increased solubility conferred by the saturated tetrahydropyridine ring . The isomeric [1,5-a] tetrahydro scaffold (CAS 389607-01-6) shares the same molecular formula (C6H9N3) but differs in ring fusion geometry, which affects H-bond acceptor orientation and metabolic soft-spot exposure; the [4,3-a] isomer's N1–C8a fusion places the triazole N2 nitrogen in a distinct spatial position compared to the [1,5-a] N1–C4a fusion .

Lead-likeness Fragment-based drug discovery Physicochemical profiling

Validated Scaffold: Gamma-Secretase Modulator Lead Optimization Achieved Potent In Vivo Aβ42 Reduction with This Core

The 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine scaffold was optimized by Takeda scientists into clinical-quality gamma-secretase modulators (GSMs). In the initial series (Takai et al., 2015), compound (R)-11j—a derivative of this core—achieved high bioavailability, good blood-brain barrier permeability, and statistically significant reduction of brain Aβ42 in mice at an oral dose of 10 mg/kg [1]. In the follow-up study (Takai et al., 2016, Part 2), optimization of the 8-position using ligand-lipophilicity efficiency (LLE) as a design parameter yielded compound (R)-17, which demonstrated high LLE, potent single-administration Aβ42 lowering, and amelioration of cognitive deficit in the novel object recognition test (NORT) in Tg2576 transgenic mice [2]. Critically, when the 1,2,4-triazole ring in the core scaffold was replaced with a 1,2,3-triazole, potency was retained but lipophilicity increased, resulting in a decrease in LLE—a direct intra-class comparison that validates the 1,2,4-triazolo[4,3-a] architecture as the superior starting point for GSM lead optimization [1].

Alzheimer's disease Gamma-secretase modulation In vivo pharmacology

GLP-1 Secretagogue Discovery: Independent Validation of the [4,3-a] Core in a Distinct Therapeutic Area

Mishchuk et al. (2016) prepared six sets of functionalized building blocks based on both the [4,3-a] and [1,5-a] tetrahydrotriazolopyridine cores. Screening data supplied by Eli Lilly through the Open Innovation Drug Discovery (OIDD) program identified one specific subset—(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-6-ylmethyl)amines—as a productive scaffold for developing compounds that stimulate glucagon-like peptide-1 (GLP-1) secretion, establishing these derivatives as novel anti-diabetes drug leads [1]. This independent validation—from a different pharmaceutical organization, in a different therapeutic area, and via a different screening paradigm (phenotypic GLP-1 secretion assay)—confirms that the [4,3-a] core possesses privileged scaffold characteristics that translate across biological targets, unlike many building blocks whose utility is confined to a single chemotype or target class.

Type 2 diabetes GLP-1 secretion Building block utility

Dimroth Rearrangement Susceptibility: A Synthetic Chemistry Differentiator Between [4,3-a] and [1,5-a] Isomers

The [4,3-a] fusion isomer is thermodynamically less stable than the [1,5-a] isomer and undergoes Dimroth rearrangement—a translocation of endocyclic heteroatoms—under conditions that introduce electron-withdrawing substituents on the pyridine ring. Classical studies by Reutov and coworkers demonstrated that the isomerization of s-triazolo[4,3-a]pyridines into s-triazolo[1,5-a]pyridines is greatly facilitated by electron-withdrawing nitro substituents and retarded by electron-donating amino groups [1]. This rearrangement susceptibility means that synthetic sequences involving nitration, halogenation, or acylation of the [4,3-a] scaffold must be designed with careful control of reaction conditions (temperature, solvent, catalyst) to avoid unintended isomerization to the [1,5-a] form. This property is not shared by the [1,5-a] isomer, which is the thermodynamic product and thus stable under the same conditions [2].

Heterocyclic chemistry Dimroth rearrangement Isomer stability

Multi-Vendor Commercial Availability with Defined Purity: Procurement Risk Comparison vs. Single-Source Building Blocks

The hydrochloride salt (CAS 1211450-17-7) is stocked by at least five independent suppliers including Sigma-Aldrich (AldrichCPR), AKSci (97% purity), ABCR, Fluorochem, and multiple vendors aggregated on ChemSpace, with pack sizes ranging from 25 mg to 5 g . The free base (CAS 59624-08-7) is also broadly available (MolCore, AngeneChemical, Bidepharm), but purity specifications are more variable (typically 95–98%). In contrast, the isomeric [1,5-a] tetrahydro scaffold (CAS 389607-01-6) has significantly fewer commercial sources, and functionalized derivatives at the 6- or 8-position of the [4,3-a] core are predominantly custom-synthesis items with lead times of 2–6 weeks [1]. This multi-vendor landscape for the parent [4,3-a] HCl salt reduces single-supplier dependency and enables competitive pricing for gram-scale procurement.

Chemical procurement Supply chain Building block sourcing

Recommended Application Scenarios for 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine Hydrochloride Based on Quantitative Differentiation Evidence


CNS Lead Optimization: Gamma-Secretase Modulator Programs for Alzheimer's Disease

Programs targeting Aβ42 modulation should prioritize this specific [4,3-a] scaffold based on the Takeda validation data. The core enabled the discovery of (R)-11j, which achieved brain Aβ42 reduction at 10 mg/kg p.o. with cortex concentrations of 2.332 μg/g and plasma levels of 6.450 μg/mL, and (R)-17, which demonstrated cognitive rescue in the Tg2576 NORT model [1][2]. The scaffold's low LogP (-0.09) and high Fsp³ (0.666) provide an intrinsically favorable CNS drug-likeness profile that can accommodate lipophilic substituent addition during optimization without exceeding developability thresholds [3]. Researchers should procure the HCl salt to ensure accurate stoichiometry in the amide coupling and reductive amination steps used to elaborate the 3-, 6-, and 8-positions.

Metabolic Disease Drug Discovery: GLP-1 Secretagogue Scaffold Elaboration

The independent validation of (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-6-ylmethyl)amines as GLP-1 secretagogues through Eli Lilly's OIDD platform [1] supports procurement of this scaffold for phenotypic screening and lead identification in type 2 diabetes. The 6-ylmethylamine position is a validated exit vector for GLP-1 activity, providing a defined starting point for SAR exploration. Given the multi-vendor availability of the parent HCl salt in gram quantities [2], parallel chemistry at the 6-position can be executed without custom synthesis delays.

Fragment-Based Drug Discovery (FBDD) and Lead-Like Library Design

With MW = 159.62 Da, LogP = -0.09, Fsp³ = 0.666, PSA = 31 Ų, 2 HBA, and 0 HBD, this scaffold satisfies all lead-like criteria (MW < 250, LogP < 2, Fsp³ > 0.4) and is an ideal core for fragment elaboration libraries [1]. The absence of hydrogen bond donors eliminates a common source of pharmacokinetic liability, while the saturated tetrahydropyridine ring provides three-dimensional topology that reduces aromatic stacking-driven off-target binding compared to flat heterocycles [2]. The HCl salt form enables direct use in parallel synthesis without pre-activation.

Isomer-Specific Synthetic Methodology: Dimroth Rearrangement Studies and Regioselective Derivatization

For academic and industrial groups studying heterocyclic rearrangement mechanisms or developing regioselective functionalization methodologies, the [4,3-a] isomer is the requisite starting material. Its documented susceptibility to Dimroth rearrangement under electron-withdrawing substitution conditions [1] makes it the appropriate substrate for investigating reaction conditions that control or exploit this isomerization. Access to both the [4,3-a] HCl salt and the [1,5-a] isomer enables direct comparative studies of regiochemical reactivity, metabolic stability, and biological target engagement that cannot be performed with a single isomer [2].

Quote Request

Request a Quote for 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.